molecular formula C15H16N2OS B4433541 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B4433541
M. Wt: 272.4 g/mol
InChI Key: ZHTVRVJIIREKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide, also known as ETCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ETCA belongs to the family of thiazole-containing compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can reduce tumor growth in animal models and improve the symptoms of inflammatory diseases. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and potential applications in various fields. However, one of the limitations of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is its relatively complex synthesis method, which may limit its widespread use. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide.

Future Directions

There are several future directions for the study of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide. One direction is the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide-based materials with unique properties, such as improved conductivity or biocompatibility. Another direction is the further study of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide's potential applications in medicinal chemistry, including the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide, which may lead to the development of more effective and safer drugs.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In material science, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential use as a pesticide.

properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-2-12-13(10-6-4-3-5-7-10)16-15(19-12)17-14(18)11-8-9-11/h3-7,11H,2,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTVRVJIIREKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
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